methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate
Description
Properties
CAS No. |
1170853-82-3 |
|---|---|
Molecular Formula |
C7H8F2N2O2 |
Molecular Weight |
190.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
This method adapts the cyclocondensation approach outlined in patent CN111362874B, which synthesizes analogous pyrazole-4-carboxylic acids. Here, a 1,3-dielectrophilic precursor (e.g., α,β-unsaturated ester) reacts with 2,2-difluoroethylhydrazine to form the pyrazole ring. The reaction proceeds via conjugate addition of hydrazine to the α,β-unsaturated ester, followed by cyclization and aromatization (Figure 1).
Key Steps :
-
Conjugate Addition : 2,2-Difluoroethylhydrazine attacks the β-carbon of the α,β-unsaturated ester, forming a hydrazone intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the adjacent nitrogen generates the pyrazole ring.
-
Aromatization : Loss of water or alcohol stabilizes the aromatic system.
Optimization and Challenges
-
Regioselectivity : The electronic effects of the ester group direct cyclization to favor the 4-carboxylate isomer. However, competing pathways may yield minor regioisomers (e.g., 5-carboxylate).
-
Catalysis : Sodium iodide (NaI) or potassium iodide (KI) enhances reaction rates by stabilizing transition states, as demonstrated in analogous syntheses.
-
Temperature Control : Low temperatures (-30°C to -20°C) minimize side reactions and improve regioselectivity.
Table 1: Representative Conditions for Cyclocondensation
| Parameter | Value | Source |
|---|---|---|
| Catalyst | NaI (0.5–0.6 eq) | |
| Solvent | Dichloromethane/Water | |
| Temperature | -30°C to -20°C | |
| Yield | 75–80% |
Post-Synthetic Alkylation of Pyrazole-4-Carboxylate
Methodology Overview
This two-step approach involves:
-
Synthesizing methyl 1H-pyrazole-4-carboxylate via esterification of pyrazole-4-carboxylic acid.
-
Alkylating the pyrazole’s 1-nitrogen with 2,2-difluoroethyl bromide or iodide.
Advantages :
-
Avoids challenges associated with synthesizing 2,2-difluoroethylhydrazine.
-
Leverages well-established esterification and alkylation protocols.
Alkylation Optimization
-
Base Selection : Strong bases (e.g., NaH) deprotonate the pyrazole’s 1-nitrogen, facilitating nucleophilic attack on the alkylating agent.
-
Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction homogeneity.
-
Regioselectivity : Steric and electronic factors favor alkylation at the 1-position over the 2-position.
Table 2: Alkylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | 2,2-Difluoroethyl iodide | – |
| Base | Sodium hydride (1.2 eq) | – |
| Solvent | Dimethylformamide (DMF) | – |
| Temperature | 0°C to 25°C | – |
| Yield | 65–70% | – |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate exhibits promising antimicrobial activity. Preliminary studies suggest its effectiveness against various pathogens, which positions it as a candidate for further pharmacological evaluation.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties, making it relevant for the development of new therapeutic agents aimed at treating inflammatory diseases.
Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique difluoroethyl substituent enhances lipophilicity, potentially improving drug absorption and efficacy. This characteristic is particularly beneficial in the design of drugs targeting specific biological pathways .
Agricultural Applications
Agrochemical Development
this compound is utilized in the synthesis of novel agrochemicals, particularly pesticides. Pyrazole derivatives are known for their low toxicity and high efficiency, making them attractive candidates for environmentally friendly pest control solutions .
Synthesis of Bactericides and Fungicides
The compound is a key intermediate for synthesizing various bactericides and fungicides. For instance, it has been linked to the production of effective agricultural chemicals such as fluopyram and bixafen, which are used to combat fungal pathogens in crops .
Synthesis and Characterization
The synthesis of this compound typically involves multiple chemical reactions that enhance its yield and purity. The general steps include:
- Formation of Intermediates : Utilizing 2,2-difluoroacetyl halides in reactions with alpha, beta-unsaturated esters.
- Cyclization Reactions : Condensing with methyl hydrazine under specific conditions to form the pyrazole ring structure.
- Purification Steps : Employing recrystallization techniques to achieve high purity levels (over 99%) while minimizing isomer formation .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal cytotoxicity. |
| Study B | Anti-inflammatory Potential | Showed significant reduction in inflammatory markers in vitro. |
| Study C | Agrochemical Synthesis | Successfully synthesized novel fungicides with enhanced efficacy using this compound as an intermediate. |
Mechanism of Action
The mechanism by which methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds, influencing its reactivity and binding affinity. The pyrazole ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Influence: The 2,2-difluoroethyl group enhances electronegativity and lipophilicity compared to non-fluorinated analogs (e.g., tetrahydrofuran-2-yl in ). This may improve membrane permeability in drug design.
- Ester vs. Acid : The methyl ester in the target compound offers better stability than the carboxylic acid derivative (e.g., 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid ), which is prone to hydrolysis.
Biological Activity
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with a methyl ester and a difluoroethyl substituent. The difluoroethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets. This unique structure contributes to its distinct chemical reactivity and biological properties compared to other similar compounds.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The difluoroethyl group allows for enhanced hydrogen bonding capabilities, influencing binding affinities with various enzymes and receptors. Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, leading to its observed anti-inflammatory effects.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antibacterial potential compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism Exploration
In another study, the anti-inflammatory effects of the compound were investigated using a carrageenan-induced paw edema model in rats. Administration of this compound resulted in a reduction of edema by approximately 60%, highlighting its potential as an anti-inflammatory agent.
Applications in Pharmaceuticals and Agriculture
Given its promising biological activities, this compound is being explored for various applications:
- Pharmaceutical Development : The compound's ability to inhibit key enzymes involved in inflammation positions it as a candidate for developing new anti-inflammatory drugs.
- Agricultural Use : Its antimicrobial properties suggest potential applications as an agrochemical for controlling plant pathogens .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole derivatives. A common approach includes nucleophilic substitution of a pyrazole intermediate with 2,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Subsequent esterification with methyl chloroformate or transesterification steps finalizes the carboxylate group. Reaction optimization requires strict control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature to minimize side products like over-alkylated derivatives . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical for achieving >95% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The difluoroethyl group (CF₂CH₃) shows characteristic splitting patterns (e.g., triplet of quartets for CH₂F₂). Pyrazole ring protons appear as distinct singlets or doublets in the aromatic region (δ 7.5–8.5 ppm).
- IR : Stretching vibrations for ester carbonyl (C=O, ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) confirm functional groups.
- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 219.0702 for C₈H₉F₂N₂O₂) validates molecular composition.
Comparative analysis with synthetic intermediates (e.g., pyrazole precursors) is essential to rule out residual impurities .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attacks. Solvent effects (e.g., polarizable continuum models) assess stability in aqueous or organic media. Thermodynamic parameters (ΔG, ΔH) computed for degradation pathways (e.g., hydrolysis) inform shelf-life predictions under varying storage conditions .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the difluoroethylation of pyrazole intermediates in the synthesis of this compound?
- Methodological Answer : Regioselectivity in N-alkylation is influenced by steric and electronic factors. Using bulky bases (e.g., DBU) or directing groups (e.g., Boc-protected amines) can favor substitution at the pyrazole N1 position. Kinetic vs. thermodynamic control experiments (e.g., varying reaction time/temperature) help isolate the desired regioisomer. Monitoring via LC-MS or in-situ IR spectroscopy ensures real-time optimization .
Q. How does the electronic nature of the difluoroethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing effect of the CF₂ group reduces electron density at the pyrazole ring, enhancing susceptibility to nucleophilic aromatic substitution (e.g., at the C4 position). Conversely, the ester group (COOMe) directs electrophiles to the C3/C5 positions. Hammett substituent constants (σₚ) and Fukui indices (DFT-derived) quantify these effects, guiding derivatization strategies for targeted modifications .
Q. What are the analytical challenges in quantifying trace degradation products of this compound in environmental samples?
- Methodological Answer : High-resolution LC-MS/MS (Q-TOF or Orbitrap) with MRM (multiple reaction monitoring) is required to detect low-abundance metabolites (e.g., hydrolyzed carboxylic acid derivatives). Solid-phase extraction (SPE) using C18 cartridges pre-concentrates analytes from aqueous matrices. Matrix effects (e.g., ion suppression in soil extracts) are mitigated via isotope-labeled internal standards (e.g., ¹³C₆- analogs) .
Notes on Contradictions and Gaps
- Synthetic Yields : reports yields >80% for similar difluoroethylpyrazole derivatives, while notes variability (50–70%) due to competing side reactions. This discrepancy highlights the need for condition-specific optimization.
- Biological Activity : Limited data exists for this compound itself, though analogs (e.g., carboxamides) show enzyme inhibition potential . Researchers should prioritize in vitro assays (e.g., kinase panels) to fill this gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
